molecular formula C9H9NO5 B3075710 3-Ethoxy-5-nitrobenzoic acid CAS No. 103440-97-7

3-Ethoxy-5-nitrobenzoic acid

Cat. No.: B3075710
CAS No.: 103440-97-7
M. Wt: 211.17 g/mol
InChI Key: FUESVFPKPIUSOD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-nitrobenzoic acid (CAS 103440-97-7) is a substituted nitrobenzoic acid derivative with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . This compound is characterized by a benzene ring functionalized with a carboxylic acid group, a nitro group, and an ethoxy group, creating a unique electronic structure that makes it a valuable building block in organic synthesis and medicinal chemistry research . It is reported to have a melting point of 140.5-141.5 °C . As a key intermediate, its structural motifs are found in compounds with significant biological activity. For instance, related ethoxy-nitrobenzoic acid derivatives are utilized as synthetic intermediates in the development of pharmaceutical agents, including potential protein tyrosine kinase (PTK) inhibitors for cancer treatment . Researchers value this compound for its versatility in constructing more complex molecular frameworks. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESVFPKPIUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308790
Record name 3-Ethoxy-5-nitrobenzoic acid
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Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-97-7
Record name 3-Ethoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Landscape of Substituted Nitrobenzoic Acid Chemistry

3-Ethoxy-5-nitrobenzoic acid is a member of the substituted nitrobenzoic acids, a class of organic compounds that has garnered significant attention in the field of organic chemistry. These molecules are characterized by a benzene (B151609) ring functionalized with a carboxylic acid group (-COOH), a nitro group (-NO2), and at least one other substituent. The electronic properties and positions of these substituents on the aromatic ring profoundly influence the compound's physical and chemical characteristics.

The presence of the electron-withdrawing nitro group, for instance, significantly impacts the acidity of the benzoic acid. Generally, deactivating substituents like a nitro group in the meta or para position increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion through the removal of electron density. libretexts.org Conversely, electron-donating groups have the opposite effect. In this compound, the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group (-OCH2CH3) creates a unique electronic environment on the benzene ring, influencing its reactivity and potential applications.

Research into substituted nitrobenzoic acids is extensive, covering areas such as the formation of solid solutions, which is influenced by the functional groups and their positions on the molecular structure. chemrxiv.orgfigshare.com The study of intermolecular interactions in the crystal structures of these compounds is crucial for understanding their physical properties. chemrxiv.orgfigshare.com

Contemporary Significance and Emerging Research Frontiers Pertaining to 3 Ethoxy 5 Nitrobenzoic Acid

In contemporary organic chemistry research, 3-ethoxy-5-nitrobenzoic acid and its related structures are primarily valued as versatile intermediates in the synthesis of more complex molecules. While direct applications of this specific compound are not extensively documented in mainstream research, its structural motifs are present in compounds with significant biological and material science applications.

Derivatives of ethoxy-nitrobenzoic acids are utilized in the synthesis of pharmaceuticals. For example, related compounds have been used as intermediates in the creation of agents with potential gastroprokinetic activity and as precursors for protein tyrosine kinase (PTK) inhibitors for cancer treatment. google.comnih.gov The synthesis of various heterocyclic compounds, which are known to exhibit a wide range of biological activities, can also start from precursors related to ethoxy-nitrobenzoic acids. researchgate.net

Emerging research frontiers appear to be focused on the design and synthesis of novel compounds where the this compound scaffold can be a crucial building block. The unique substitution pattern of this molecule allows for further functionalization, leading to the development of new chemical entities with tailored properties for applications in medicinal chemistry and materials science.

An in-depth exploration of the synthetic pathways leading to this compound and its related structures reveals a landscape of strategic chemical transformations. These methodologies are crucial for accessing this and other nitroaromatic compounds, which serve as pivotal intermediates in various fields of chemical synthesis. This article focuses on the advanced synthetic strategies, from the introduction of the nitro group to the formation of the carboxylic acid moiety and the integration of the core structure into more complex molecular frameworks.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of 3 Ethoxy 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 3-ethoxy-5-nitrobenzoic acid is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic ethyl pattern. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in unique chemical environments and are expected to appear as distinct multiplets.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. Key signals will include those for the carboxylic acid carbon, the aromatic carbons directly attached to the ethoxy, nitro, and carboxylic acid groups, and the carbons of the ethoxy substituent. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~13.0 (s, 1H)~165.0
Aromatic C-1 (-COOH)-~133.0
Aromatic C-2 (Ar-H)~8.4 (t, J ≈ 1.5 Hz, 1H)~120.0
Aromatic C-3 (-OCH₂CH₃)-~158.0
Aromatic C-4 (Ar-H)~8.0 (t, J ≈ 2.0 Hz, 1H)~118.0
Aromatic C-5 (-NO₂)-~148.0
Aromatic C-6 (Ar-H)~8.6 (t, J ≈ 2.0 Hz, 1H)~125.0
Methylene (-OCH₂)~4.2 (q, J ≈ 7.0 Hz, 2H)~65.0
Methyl (-CH₃)~1.4 (t, J ≈ 7.0 Hz, 3H)~14.0

Note: Predicted values are based on data from analogous compounds. s = singlet, t = triplet, q = quartet, J = coupling constant.

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformation

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the methyl and methylene protons of the ethoxy group and potentially long-range couplings between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. Further confirmation of the substitution pattern could be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds. The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its functional groups.

The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching vibration will appear around 1700 cm⁻¹. The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The C-O stretching of the ethoxy group is expected in the 1250-1000 cm⁻¹ region.

The Raman spectrum will provide complementary information. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The symmetric stretching of the nitro group, which is often strong in the Raman spectrum, will be a prominent feature.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid (-OH)3300-2500 (broad)-O-H stretch
Aromatic (C-H)3100-30003100-3000C-H stretch
Carboxylic Acid (C=O)~1700~1700C=O stretch
Nitro (-NO₂)~1530~1530Asymmetric N-O stretch
Aromatic (C=C)1600-14501600-1450C=C stretch
Nitro (-NO₂)~1350~1350Symmetric N-O stretch
Ether (C-O-C)~1250~1250Asymmetric C-O-C stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring, the nitro group, and the carboxylic acid group. The presence of these groups is expected to result in characteristic absorption bands in the UV region. The primary absorption is likely to arise from π → π* transitions within the aromatic system, which will be red-shifted due to the presence of the electron-donating ethoxy group and the electron-withdrawing nitro and carboxyl groups. A weaker n → π* transition associated with the nitro and carbonyl groups may also be observed. The wavelength of maximum absorption (λmax) is anticipated to be in the range of 250-300 nm.

Mass Spectrometry (MS): High-Resolution Mass Analysis and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, thereby confirming the elemental composition of C₉H₉NO₅. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group, the nitro group, and the carboxylic acid group or parts thereof.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Loss from Molecular Ion
211[M]⁺-
194[M - OH]⁺Loss of hydroxyl radical
182[M - C₂H₅]⁺Loss of ethyl radical
166[M - COOH]⁺Loss of carboxyl radical
165[M - NO₂]⁺Loss of nitrogen dioxide
136[M - COOH - C₂H₅]⁺Loss of carboxyl and ethyl radicals

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. It is expected that the benzoic acid moiety will be largely planar, although the substituents may cause minor deviations.

Despite a comprehensive search for crystallographic and spectroscopic data, no specific experimental research findings on the crystal structure, intermolecular interactions, or detailed conformational analysis of this compound could be located in the public domain. As a result, the following article cannot be generated according to the user's specific outline, which requires in-depth structural elucidation based on available scientific literature.

The foundational requirement for discussing topics such as hydrogen bonding networks, supramolecular assembly, and dihedral angles is the availability of an experimentally determined crystal structure, typically obtained through X-ray diffraction analysis. Without this primary data, any discussion would be purely theoretical and would not meet the "detailed research findings" criteria of the request.

Similarly, a thorough analysis of polymorphism requires comparative studies of different crystalline forms of this compound, and a discussion of crystallization phenomena in related benzoic acid derivatives necessitates a body of literature on which to draw comparisons. While general principles of polymorphism and crystallization in benzoic acids are well-documented, applying these concepts specifically to this compound without direct experimental evidence would be speculative.

Therefore, due to the absence of the necessary scientific data for this compound, the generation of an article that is both scientifically accurate and strictly adheres to the provided outline is not possible at this time.

Computational Chemistry and Theoretical Modeling of 3 Ethoxy 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of 3-Ethoxy-5-nitrobenzoic acid. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties, offering a comprehensive understanding of the molecule's behavior at the quantum level.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electron transfer properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Nitroaromatic Compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap (ΔE)4.3

Note: The data presented is illustrative for a similar nitroaromatic compound and is intended to provide a conceptual framework for understanding the FMO properties of this compound.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO electron densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Surface Mapping for Reactive Site Prediction

The Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The ESP map provides a visual representation of the charge distribution around the molecule. Regions with negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while areas with positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface is expected to show a high negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the regions around the aromatic protons are anticipated to exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms in the ethoxy group and the carboxylic acid group towards the aromatic ring and the nitro group. The interaction between filled (donor) and empty (acceptor) orbitals is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions in a Substituted Benzene (B151609) Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(O)ethoxyπ(C-C)ring5.2
π(C-C)ringπ(N-O)nitro15.8
LP(O)carboxylσ*(C-C)ring2.1

Note: This data is hypothetical and serves to illustrate the types of interactions and their relative strengths that could be expected in this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts.

For a molecule like this compound, Hirshfeld analysis would be expected to reveal the presence of various intermolecular interactions, including:

Hydrogen bonding: Primarily involving the carboxylic acid group, forming strong O-H···O interactions.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: Weaker, non-specific interactions.

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Organic Crystal

Contact TypeContribution (%)
H···H45.2
O···H/H···O28.5
C···H/H···C12.1
C···C5.8
N···O/O···N3.5

Note: This data is from a representative organic molecule and illustrates the typical distribution of intermolecular contacts that could be observed for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify the most stable conformations of the molecule.

In solution, MD simulations can be used to study the solvation shell around the molecule and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. This information is crucial for understanding the solubility and reactivity of the compound in different solvents. The flexibility of the ethoxy group and the potential for rotation around the C-C and C-O single bonds would be key aspects to investigate through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. For analogues and derivatives of this compound, QSAR models can be developed to predict their properties based on a set of calculated molecular descriptors.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with experimentally determined activities (e.g., herbicidal activity, therapeutic efficacy), a predictive QSAR model can be built. Such models are invaluable in the rational design of new compounds with improved properties. For instance, understanding the pairwise interactions of substituents on the benzene ring can aid in the development of more accurate QSAR models.

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 3 Ethoxy 5 Nitrobenzoic Acid

Systematic Modification of the Nitro Group: Synthesis of Amino-, Azido-, and Other Nitrogen-Functionalized Analogues

The nitro group of 3-ethoxy-5-nitrobenzoic acid is a key site for chemical manipulation, primarily through reduction to an amino group, which then serves as a versatile precursor for a variety of other nitrogen-containing functionalities.

The reduction of the nitro group to form 3-amino-5-ethoxybenzoic acid is a fundamental transformation. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid or iron powder in acetic acid can also be employed. The resulting 3-amino-5-ethoxybenzoic acid is a crucial intermediate for further derivatization.

The amino group of 3-amino-5-ethoxybenzoic acid can be converted to an azido (B1232118) group (-N3) through a diazotization reaction followed by treatment with a source of azide (B81097) ions, such as sodium azide (NaN3). The diazotization is typically carried out in an acidic medium with sodium nitrite (B80452) (NaNO2) at low temperatures to form the corresponding diazonium salt. The subsequent displacement of the diazonium group by the azide ion yields 3-azido-5-ethoxybenzoic acid.

Other nitrogen-functionalized analogues can be synthesized from the amino-intermediate. For instance, acylation of the amino group with various acyl chlorides or anhydrides can produce a range of N-acyl derivatives. Furthermore, the amino group can be involved in the formation of Schiff bases through condensation with various aldehydes and ketones.

Table 1: Synthesis of Nitrogen-Functionalized Analogues of this compound

Starting MaterialReagents and ConditionsProduct
This compoundH2, Pd/C, Ethanol3-Amino-5-ethoxybenzoic acid
3-Amino-5-ethoxybenzoic acid1. NaNO2, HCl, 0-5 °C2. NaN33-Azido-5-ethoxybenzoic acid

Variation of the Ethoxy Moiety: Synthesis of Alkoxy Homologues and Aromatic Ether Analogues

Modification of the ethoxy group provides a route to a series of alkoxy homologues and aromatic ether analogues of this compound. The synthesis of these compounds generally starts from a common precursor, 3-hydroxy-5-nitrobenzoic acid.

Alkoxy homologues, such as those containing methoxy, propoxy, or butoxy groups, can be prepared by the Williamson ether synthesis. This involves the deprotonation of 3-hydroxy-5-nitrobenzoic acid with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. The phenoxide is then reacted with an appropriate alkyl halide (e.g., methyl iodide, propyl bromide, or butyl iodide) to yield the desired alkoxy-5-nitrobenzoic acid.

Similarly, aromatic ether analogues can be synthesized by reacting the phenoxide of 3-hydroxy-5-nitrobenzoic acid with an activated aryl halide or a diaryliodonium salt. The choice of reaction conditions, such as the solvent and temperature, is crucial for achieving good yields and preventing side reactions.

Table 2: Synthesis of Alkoxy Homologues of 3-Hydroxy-5-nitrobenzoic Acid

Alkyl HalideBaseProduct
Methyl IodideK2CO33-Methoxy-5-nitrobenzoic acid
Ethyl BromideK2CO3This compound
Propyl IodideK2CO33-Propoxy-5-nitrobenzoic acid

Derivatives of the Carboxylic Acid Group: Formation of Esters, Amides, Hydrazides, and Anhydrides

The carboxylic acid group of this compound is readily converted into a variety of derivatives, including esters, amides, hydrazides, and anhydrides, which are important for introducing new functionalities and building more complex molecules.

Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. Alternatively, esters can be prepared by first converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol.

Amides are formed by the reaction of the carboxylic acid with an amine. This can be achieved by direct condensation at high temperatures, but more commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate the reaction at room temperature. The conversion of the carboxylic acid to its acyl chloride followed by reaction with an amine is also a highly effective method for amide synthesis.

Hydrazides are prepared by the reaction of the corresponding ester or acyl chloride of this compound with hydrazine (B178648) hydrate (B1144303). This reaction is typically carried out in a suitable solvent like ethanol. The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds.

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent such as acetic anhydride. Symmetrical anhydrides of this compound can be prepared using this method.

Table 3: Synthesis of Carboxylic Acid Derivatives of this compound

Derivative TypeReagents and Conditions
Ester (e.g., Ethyl ester)Ethanol, H2SO4 (catalyst), Reflux
Amide (e.g., N-propyl amide)1. SOCl22. Propylamine
Hydrazide1. Esterification2. Hydrazine hydrate
AnhydrideAcetic anhydride, Heat

Annulation and Fusion with Heterocyclic Systems: Development of Benzodiazepine (B76468) and Triazole Derivatives

The functional groups of this compound and its derivatives serve as handles for the construction of fused heterocyclic systems, such as benzodiazepines and triazoles.

Benzodiazepine derivatives can be synthesized from 3-amino-5-ethoxybenzoic acid. A common route involves the reaction of the amino-acid with an α-amino ketone or a related synthon. For example, the condensation of 3-amino-5-ethoxybenzoic acid with 2-aminobenzophenone (B122507) derivatives in the presence of a suitable catalyst can lead to the formation of a seven-membered benzodiazepine ring fused to the existing benzene (B151609) ring. The specific substitution pattern on the resulting benzodiazepine depends on the nature of the ketone used.

Triazole derivatives are often synthesized from the hydrazide of this compound. One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate can then be cyclized with hydrazine hydrate to yield a 4-amino-1,2,4-triazole (B31798) derivative. Alternatively, the hydrazide can be reacted with various one-carbon synthons, such as orthoesters or formic acid, to form different substituted triazole rings.

Coordination Chemistry Studies: Metal Complexation with Schiff Bases Derived from Related Ligands

The derivatives of this compound, particularly those containing amino and other nitrogen functionalities, can be used to synthesize ligands for coordination chemistry studies. Schiff bases, formed by the condensation of 3-amino-5-ethoxybenzoic acid or its derivatives with various aldehydes, are particularly useful in this regard.

These Schiff base ligands, containing both nitrogen and oxygen donor atoms, can coordinate with a variety of metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II), to form stable metal complexes. The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent.

The resulting metal complexes can be characterized by various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, as well as by magnetic susceptibility measurements and single-crystal X-ray diffraction. These studies provide valuable insights into the coordination geometry around the metal center and the electronic properties of the complexes. The nature of the substituents on the Schiff base ligand can influence the structure and properties of the resulting metal complexes.

Exploratory Research Applications of 3 Ethoxy 5 Nitrobenzoic Acid and Its Derivatives in Chemical Science

Role as Versatile Precursors and Intermediates in Advanced Organic Synthesis

In the field of advanced organic synthesis, 3-Ethoxy-5-nitrobenzoic acid and its derivatives are recognized for their utility as versatile precursors and intermediates. The inherent reactivity of the nitro, ethoxy, and carboxylic acid functional groups allows for a wide range of chemical transformations, making them valuable building blocks for the construction of more complex molecular architectures.

The nitro group can be readily reduced to an amino group, which then serves as a handle for a variety of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings. This transformation is fundamental in the synthesis of numerous pharmacologically active compounds and functional materials. The carboxylic acid group, on the other hand, can be converted into esters, amides, or acid chlorides, providing further avenues for molecular elaboration.

For instance, derivatives of this compound can be utilized in the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceutical agents. By strategically manipulating the functional groups, chemists can construct intricate molecular frameworks with desired stereochemistry and electronic properties. The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group influences the reactivity of the aromatic ring, enabling regioselective substitutions and modifications.

The versatility of these compounds is further demonstrated by their application in the synthesis of libraries of small molecules for high-throughput screening. The ability to easily diversify the core structure of this compound makes it an attractive starting material for the discovery of new lead compounds in drug discovery programs.

Investigation of Non-linear Optical (NLO) Properties in Related Aromatic Compounds for Materials Science

Aromatic compounds containing both electron-donating and electron-withdrawing groups are of significant interest in materials science due to their potential to exhibit non-linear optical (NLO) properties. These materials can interact with intense laser light to produce new frequencies, a phenomenon that has applications in telecommunications, optical data storage, and other advanced technologies. The investigation into NLO properties often involves exploring molecules with large second-order hyperpolarizabilities.

Research in this area has frequently focused on aromatic systems substituted with groups that create a significant intramolecular charge transfer. While direct studies on this compound are not extensively documented in this context, research on analogous nitroaromatic compounds provides valuable insights. For example, studies on other nitrobenzoic acid derivatives have demonstrated their potential as NLO materials. The presence of a π-conjugated system in the benzene (B151609) ring, coupled with the push-pull effect of the electron-donating ethoxy group and the electron-withdrawing nitro group in this compound, suggests that its derivatives could possess significant NLO activity.

Theoretical and experimental studies on related molecules, such as various isomers of nitroaniline and their derivatives, have shown that the arrangement and nature of the donor and acceptor groups are critical in determining the magnitude of the NLO response. The specific substitution pattern in this compound could lead to a favorable molecular geometry and electronic structure for second-harmonic generation (SHG) and other NLO phenomena. Further research, including computational modeling and experimental characterization of single crystals of its derivatives, would be necessary to fully elucidate the NLO potential of this class of compounds.

Catalytic Applications: Examination of Derivatives as Ligands or Catalysts in Organic Transformations

The structural features of this compound derivatives make them promising candidates for applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. The presence of potential coordinating atoms (oxygen from the carboxylate and nitro groups) allows these molecules to bind to metal centers, thereby modifying the catalytic activity and selectivity of the metal complex.

While specific research on the catalytic applications of this compound derivatives is an emerging area, the broader class of nitrobenzoic acids and their derivatives has been explored in this context. For example, coordination compounds involving nitro-containing ligands have been a subject of interest. The electronic properties of the ligand, influenced by the nitro and ethoxy substituents, can tune the reactivity of the metal center in catalytic cycles.

Derivatives of this compound could potentially be employed in a variety of organic transformations. For instance, chiral derivatives could be synthesized and used as ligands in asymmetric catalysis to produce enantiomerically enriched products. The carboxylic acid functionality can be used to anchor the molecule to a solid support, creating heterogeneous catalysts that are easily separable from the reaction mixture.

Furthermore, the aromatic ring itself can be functionalized to introduce other catalytically active moieties. The development of catalysts based on this scaffold could lead to novel and efficient methods for important chemical reactions, such as cross-coupling reactions, hydrogenations, and oxidations. Future research in this area will likely focus on the synthesis of well-defined metal complexes with these ligands and the evaluation of their catalytic performance in a range of organic transformations.

Investigative Studies into Biological Activities at the Molecular Level

The diverse chemical space accessible from the this compound scaffold has prompted exploratory studies into the biological activities of its derivatives at the molecular level. These investigations aim to understand how these compounds interact with biological targets and modulate cellular pathways, with the ultimate goal of identifying new therapeutic leads.

The inhibition of specific enzymes is a common strategy in drug discovery. Derivatives of this compound have been investigated as potential inhibitors of several key enzymes implicated in various diseases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Research has shown that nitrobenzoate-containing compounds can act as cholinesterase inhibitors nih.gov. The general structure of benzoic acid derivatives has been explored for their acetylcholinesterase inhibitory properties researchgate.net. The nitro and ethoxy groups on the aromatic ring can influence the binding of these derivatives to the active site of cholinesterases. Mechanistic studies, often supported by molecular docking simulations, aim to elucidate the specific interactions between the inhibitor and the enzyme, providing a rationale for the observed inhibitory activity and guiding the design of more potent and selective inhibitors.

iNOS Inhibition: Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a signaling molecule involved in inflammation and other physiological processes. Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. While direct studies on this compound derivatives as iNOS inhibitors are limited, the broader class of aromatic compounds has been a source of iNOS inhibitors. The design of such inhibitors often focuses on mimicking the substrate or cofactors of the enzyme.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by producing prostaglandins (B1171923). Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The structure of many COX-2 inhibitors features a central aromatic ring with various substituents. While specific data on this compound derivatives is not widely available, the general scaffold of substituted benzoic acids has been explored for COX-2 inhibition. Structure-activity relationship studies on related compounds, such as fenamic acid derivatives, have provided insights into the structural requirements for potent and selective COX-2 inhibition nih.gov.

In addition to direct enzyme inhibition, the biological effects of small molecules can be mediated through the modulation of cellular pathways. The nitroaromatic structure present in this compound and its derivatives raises the possibility of their involvement in cellular redox processes.

Nitroaromatic compounds can undergo enzymatic reduction in cells to form nitroso and hydroxylamino intermediates, and ultimately the corresponding amine. This process can consume cellular reducing equivalents, such as NADPH, and under certain conditions, can lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals. An increase in ROS levels can induce oxidative stress, a condition that can damage cellular components and trigger various cellular responses, including apoptosis (programmed cell death).

The potential for derivatives of this compound to induce oxidative stress and generate ROS is an area of investigative research. The balance between the therapeutic potential of ROS-inducing agents (e.g., in cancer therapy) and their potential toxicity is a key consideration in these studies. The specific cellular context and the concentration of the compound are critical factors in determining the outcome of such interactions.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial information on how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies are essential for identifying the key structural features, or pharmacophores, responsible for their observed biological effects.

By systematically modifying the different parts of the this compound scaffold—the ethoxy group, the nitro group, and the carboxylic acid—and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the SAR. For example, the position and nature of the substituents on the aromatic ring can be varied to optimize interactions with a specific biological target. The carboxylic acid group can be converted to a range of other functional groups, such as esters, amides, or sulfonamides, to probe the importance of this group for activity and to modulate properties like cell permeability and metabolic stability.

Through these iterative cycles of design, synthesis, and biological testing, critical pharmacophoric elements can be identified. This knowledge is then used to design new compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutic agents.

Antimicrobial Research: Focusing on Chemical Mechanisms Against Specific Pathogens (e.g., Mycobacterium tuberculosis)

The global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the discovery of new and effective antimicrobial agents. Research into nitro-containing aromatic compounds has revealed their potential as anti-tubercular agents. While specific studies on this compound are limited, the broader class of nitrobenzoic acid derivatives has shown promise in inhibiting the growth of M. tuberculosis.

The prevailing hypothesis for the mechanism of action of nitrobenzoic acid derivatives against M. tuberculosis centers on the chemical properties conferred by the nitro group. It is suggested that these compounds may act as pro-drugs, being activated by mycobacterial enzymes. This activation could lead to the generation of reactive nitrogen species, which can induce cellular damage, including DNA damage and inhibition of essential enzymes, ultimately leading to bacterial cell death.

Another proposed mechanism involves the disruption of the mycobacterial cell membrane and its transport systems. The acidic nature of benzoic acid derivatives, modulated by substituents like the nitro and ethoxy groups, may contribute to the acidification of the mycobacterial cytosol. This disruption of the internal pH homeostasis can interfere with critical metabolic processes.

Research on related nitroaromatic compounds has indicated that their antitubercular activity is not solely dependent on their pKa values, suggesting that the specific molecular structure and the presence of the nitro group itself play a crucial role in their mechanism of action. The 3,5-dinitrobenzoate (B1224709) scaffold, in particular, has been identified as a promising starting point for the development of future antimycobacterial agents.

To provide context for the potential activity of this compound, the following table summarizes the antitubercular activity of related nitrobenzoic acid derivatives.

Compound/Derivative ClassReported Activity against M. tuberculosisPutative Mechanism of Action
4-Nitrobenzoic acidCapable of inhibiting pathogen growth in vitro.Disruption of cellular processes due to the nitro group.
3,5-Dinitrobenzoate estersShowed significant activity, with some derivatives having MIC values in the low micromolar range.Intracellular acidification, disruption of transmembrane transport.
3-Nitro-5-(trifluoromethyl)benzoate derivativesSome derivatives exhibited potent activity.Not fully elucidated, likely related to the electronic properties of the substituents.

Note: This table presents data for related compounds to provide a scientific context due to the limited direct data on this compound.

Investigation of Anti-inflammatory and Anti-ulcerative Mechanisms of Action via Molecular Interactions

Inflammation is a complex biological response implicated in a wide range of pathologies, including ulcerative conditions. The search for novel anti-inflammatory agents is a key area of pharmaceutical research. While direct investigations into the anti-inflammatory and anti-ulcerative properties of this compound are not extensively documented, the molecular architecture of the compound suggests potential mechanisms of action that warrant exploration.

The anti-inflammatory activity of many compounds is mediated through their interaction with key signaling pathways and enzymes involved in the inflammatory cascade. A potential mechanism for a molecule like this compound could involve the modulation of pro-inflammatory and anti-inflammatory cytokines. Cytokines are signaling proteins that play a pivotal role in regulating inflammatory responses.

Furthermore, the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) is a common mechanism for anti-inflammatory drugs. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. The structure of this compound could potentially allow it to bind to the active sites of these enzymes, thereby inhibiting their activity.

In the context of anti-ulcerative mechanisms, the protective effects of certain compounds on the gastric mucosa are often linked to their ability to enhance mucosal defense mechanisms. This can include increasing mucus and bicarbonate secretion, improving mucosal blood flow, and exhibiting antioxidant properties that protect against damage from reactive oxygen species.

The potential molecular interactions that could be investigated for this compound and its derivatives are summarized in the table below.

Potential Molecular TargetRole in Inflammation/UlcerationPotential Effect of Inhibition/Modulation
Cyclooxygenase (COX) enzymesCatalyze the synthesis of prostaglandins, which mediate inflammation, pain, and fever, and also play a role in gastric mucus production.Reduction of inflammation and pain; potential for gastric irritation if COX-1 is inhibited.
Lipoxygenase (LOX) enzymesCatalyze the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.Reduction of inflammation, particularly in respiratory conditions.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Promote and sustain inflammatory responses.Attenuation of the inflammatory cascade.
Anti-inflammatory Cytokines (e.g., IL-10)Suppress inflammatory responses.Resolution of inflammation.
Nuclear Factor-kappa B (NF-κB)A transcription factor that regulates the expression of numerous pro-inflammatory genes.Downregulation of a wide range of inflammatory mediators.

Note: This table outlines general molecular targets in anti-inflammatory and anti-ulcerative research and does not represent confirmed interactions for this compound.

Advanced Analytical Methodologies and Physicochemical Property Investigations Relevant to 3 Ethoxy 5 Nitrobenzoic Acid

Chromatographic Techniques for Separation, Purification, and Purity Assessment (HPLC, GC-MS)

Chromatographic methods are fundamental for the separation of 3-Ethoxy-5-nitrobenzoic acid from reaction mixtures, its purification to a high-grade standard, and the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of nitrobenzoic acid derivatives. For compounds like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A common mobile phase composition for the related 3-Nitrobenzoic acid consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.com The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of related nitrobenzoic acid derivatives often specify purity levels of ≥95.0% or higher as determined by HPLC. fishersci.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. Due to the low volatility of carboxylic acids, this compound would likely require derivatization prior to GC analysis. Esterification, for instance, would convert the carboxylic acid into a more volatile ester, allowing it to be analyzed by GC. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides fragmentation patterns that can confirm the molecular structure and identify trace-level contaminants. The related compound, 3-Hydroxy-5-nitrobenzoic acid, can be quantified using GC-MS, indicating the suitability of this technique for the broader class of substituted nitrobenzoic acids. biosynth.com

Spectrophotometric and Spectroscopic Assays for Quantitative Analysis and Reaction Monitoring

Spectroscopic techniques are invaluable for the structural elucidation and quantitative measurement of this compound.

UV-Visible Spectroscopy: The presence of the nitrobenzene (B124822) chromophore in the structure of this compound makes it strongly absorbing in the UV region. Aromatic nitro compounds typically exhibit strong absorption bands that can be used for quantitative analysis using the Beer-Lambert law. For instance, the NIST Chemistry WebBook shows a UV/Visible spectrum for the related 4-Nitrobenzoic acid, which can be used as a reference for the expected absorption region. nist.gov This technique is particularly useful for monitoring the progress of a reaction, such as the nitration of 3-ethoxybenzoic acid, by observing the appearance of the characteristic absorbance of the nitro-substituted product over time.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), C-O stretches for the ether and carboxylic acid, and various C-H and C=C stretches associated with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure determination. The ¹H NMR spectrum would provide information on the number and connectivity of protons, showing distinct signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule.

Electrochemical Characterization for Redox Potential Determination and Electron Transfer Studies

The electrochemical behavior of this compound is dominated by the reducible nitro group (NO₂). Techniques like cyclic voltammetry can be used to study the redox processes of this functional group.

Studies on the closely related m-nitrobenzoic acid have shown that the electrochemical reduction of the nitro group is a complex, multi-electron process that is highly dependent on the pH of the medium. researchgate.net In acidic and basic media, cyclic voltammetry can reveal the reduction potentials and the number of electrons transferred in each step. researchgate.net For example, the electrochemical reduction of 3-nitro-benzoic acid on a platinum electrode in a DMSO medium proceeds via a three-electron process to form a nitroso species. pku.edu.cn It is expected that this compound would exhibit similar electrochemical behavior, with the nitro group undergoing reduction to nitroso, hydroxylamino, and ultimately amino groups at specific potentials. These studies are crucial for understanding the compound's potential role in electrochemical sensors or as an intermediate in electrosynthesis.

Compound Technique Medium Observed Process
m-Nitrobenzoic AcidCyclic VoltammetryAqueous (varying pH)pH-dependent multi-electron reduction of the nitro group. researchgate.net
3-Nitro-benzoic AcidCyclic VoltammetryDMSOThree-electron reduction to a nitroso species. pku.edu.cn

Phase Equilibrium and Solubility Studies in Binary and Ternary Solvent Systems

Solubility data is critical for designing purification processes like crystallization and for formulation development. The solubility of this compound would be determined in various solvents and solvent mixtures across a range of temperatures.

Experimental studies on the solubility of 3-nitrobenzoic acid, a structural analog, have been conducted in several pure solvents. researchgate.netresearchgate.net The data shows that its solubility increases with temperature and varies significantly depending on the polarity and hydrogen bonding capability of the solvent. researchgate.netguidechem.com For instance, the solubility of 3-nitrobenzoic acid is highest in polar protic solvents like methanol (B129727) and ethanol (B145695) and lowest in nonpolar solvents like toluene (B28343) and water. guidechem.com A similar trend would be expected for this compound. By measuring solubility in binary or ternary solvent systems, optimal conditions for crystallization can be identified to maximize yield and purity.

Table: Solubility of 3-Nitrobenzoic Acid in Various Solvents at 298.15 K (Illustrative for Analogous Compound) (Data derived from graphical representations in cited literature for illustrative purposes)

SolventMolar Fraction Solubility (x10³)
Methanol~150
Ethanol~120
Ethyl Acetate~100
Acetonitrile~90
Dichloromethane~20
Toluene~5
Water~2

This table illustrates the type of data generated in solubility studies, using 3-nitrobenzoic acid as a proxy. researchgate.netguidechem.com

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are employed to investigate the thermal stability, melting point, and decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. For related nitrobenzoic acid isomers, DSC analysis has been used to determine melting points and heats of decomposition. scielo.br The sharpness of the melting peak can also serve as an indicator of purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the onset temperature of decomposition and the percentage of mass lost at different stages. For the three isomers of nitrobenzoic acid, TGA has shown that decomposition typically occurs in a single step, with significant mass loss in a defined temperature range. scielo.br This information is vital for assessing the thermal hazards and determining safe handling and storage temperatures for the compound. scielo.br

Table: Illustrative Thermal Decomposition Data for Nitrobenzoic Acid Isomers

IsomerOnset Decomposition Temp (T₀) at 5°C/minPeak Decomposition Temp (Tₚ) at 5°C/minHeat of Decomposition (ΔH_d) (J/g)
o-Nitrobenzoic Acid~190 °C~210 °C~335
m-Nitrobenzoic Acid~175 °C~195 °C~458
p-Nitrobenzoic Acid~240 °C~260 °C~542

Data is for analogous nitrobenzoic acid isomers and serves to illustrate the parameters obtained from thermal analysis. scielo.br

Kinetic Studies of Reaction Rates and Detailed Mechanistic Pathways

Kinetic studies are essential for understanding the mechanisms of reactions involving this compound, such as its synthesis or degradation. These studies involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst concentration, reactant ratios).

The synthesis of this compound likely involves the nitration of 3-ethoxybenzoic acid. Kinetic studies of this electrophilic aromatic substitution reaction would help in elucidating the reaction mechanism and optimizing reaction conditions to improve yield and minimize the formation of unwanted isomers or byproducts. Spectrophotometric methods, as described in section 8.2, are often used to monitor the reaction rate. By analyzing the rate data, key kinetic parameters such as the rate constant, activation energy, and reaction order can be determined. scielo.br Understanding these parameters is crucial for scaling up the synthesis from a laboratory to an industrial setting.

Future Research Directions and Unresolved Questions in the Study of 3 Ethoxy 5 Nitrobenzoic Acid

Development of More Efficient and Atom-Economical Synthetic Pathways

A primary focus of future research will be the development of novel synthetic routes to 3-Ethoxy-5-nitrobenzoic acid that are both efficient and adhere to the principles of green chemistry. Current synthetic strategies may rely on classical nitration and oxidation reactions which can generate significant chemical waste and require harsh conditions.

Future investigations should prioritize:

Catalytic Approaches: Exploring transition-metal-catalyzed C-H activation or functionalization of more readily available precursors to introduce the ethoxy and nitro groups with high regioselectivity.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and increase yield for nitration and other key steps.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Aromatic carboxylic acids can be prepared through methods like the oxidation of alkylbenzenes, but these methods are not always atom-economical ncert.nic.in. The goal is to develop bespoke methods that are superior in efficiency and environmental impact.

Comprehensive Elucidation of Complex Structure-Reactivity Relationships

The simultaneous presence of an ethoxy group at the meta-position and a nitro group on the aromatic ring creates a complex interplay of electronic and steric effects that govern the reactivity of this compound. A comprehensive understanding of these relationships is crucial for predicting its behavior in chemical reactions and biological systems.

Key unresolved questions include:

How does the balance between the resonance-donating effect of the ethoxy group and the strong inductive-withdrawing effect of the nitro group influence the acidity of the carboxylic acid?

What is the precise impact of these substituents on the electrophilicity of the aromatic ring and the nucleophilicity of the carboxylate group?

How do these electronic properties change upon the formation of derivatives, such as esters or amides?

Future work should involve systematic studies where the ethoxy group is replaced with other alkoxy groups of varying sizes, and the nitro group's position is altered, to map out a detailed structure-reactivity landscape. The acidity of α-hydrogens in carbonyl compounds, for instance, is known to be influenced by the electron-withdrawing nature of the carbonyl group and resonance stabilization ncert.nic.in; similar detailed studies are needed for this compound.

Predictive Modeling for the Rational Design of Novel Derivatives with Tailored Properties

Computational chemistry and predictive modeling offer powerful tools for the rational design of new molecules based on this compound. By leveraging in silico methods, researchers can screen virtual libraries of derivatives for desired properties, thereby saving significant time and resources.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models that correlate the structural features of this compound derivatives with their biological activity or material properties.

Molecular Docking: Using computational docking to predict the binding affinity and interaction modes of derivatives with specific biological targets, such as enzymes or receptors. This approach is widely used in the discovery of novel therapeutic agents researchgate.net.

DFT Calculations: Employing Density Functional Theory (DFT) to calculate electronic properties, reaction energetics, and spectroscopic data to guide the synthesis of derivatives with tailored electronic or optical characteristics.

The table below illustrates a conceptual framework for how predictive modeling could guide the design of new derivatives.

Derivative Modification Predicted Property Change Potential Application
Replacement of -NO2 with -NH2Increased basicity, altered redox potentialPharmaceutical intermediate
Esterification of -COOHIncreased lipophilicityProdrug design
Introduction of a second -NO2 groupEnhanced electrophilicityPrecursor for energetic materials

In-depth Mechanistic Understanding of Catalytic and Biological Activities at the Molecular Level

Should this compound or its derivatives be found to possess catalytic or biological activity, a deep understanding of their mechanism of action at the molecular level will be essential. This knowledge is critical for optimizing their function and minimizing off-target effects.

Key areas for investigation would be:

Identification of Molecular Targets: If biologically active, identifying the specific proteins, enzymes, or nucleic acids with which the compound interacts.

Enzyme Kinetics and Inhibition Studies: Characterizing the mode of action, such as competitive or non-competitive inhibition, if the compound targets an enzyme.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its biological target.

Spectroscopic Analysis: Applying advanced spectroscopic methods to probe the interactions and conformational changes that occur upon binding or during a catalytic cycle.

For example, studies on p-hydroxybenzoate hydroxylase have utilized molecular dynamics and quantum mechanics to understand how mutations affect catalytic activity, providing a blueprint for how to approach mechanistic studies nih.govresearchgate.net.

Exploration of New Applications in Emerging Fields of Chemical and Material Science

While the current applications of this compound are not extensively documented, its unique structure suggests potential utility in a variety of emerging fields. Future research should adopt an exploratory approach to uncover novel applications.

Potential areas of exploration include:

Medicinal Chemistry: As a scaffold for the synthesis of new therapeutic agents. The presence of nitro and carboxylic acid groups offers versatile handles for chemical modification to create libraries of compounds for screening against diseases like cancer or microbial infections, similar to the development of thiosemicarbazone derivatives researchgate.netresearchgate.net.

Materials Science: As a monomer or building block for the synthesis of specialty polymers, metal-organic frameworks (MOFs), or functional dyes. The aromatic core and functional groups could impart specific thermal, optical, or electronic properties to new materials researchgate.net.

Agrochemicals: As a precursor for novel herbicides or pesticides, where the nitroaromatic structure is a common feature.

Properties of this compound

PropertyValue
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number103440-97-7 nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-Ethoxy-5-nitrobenzoic acid?

Synthesis typically involves sequential functionalization of benzoic acid derivatives. A common approach is nitration followed by ethoxylation. For example:

  • Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled conditions to avoid over-nitration.
  • Ethoxylation : Substitute a hydroxyl or halogen group at the 3-position with ethoxy via nucleophilic substitution (e.g., using ethyl bromide in the presence of a base). Purity is confirmed via HPLC or NMR, with structural validation by X-ray crystallography .

Table 1 : Key Synthetic Intermediates

StepReagent/ConditionsTarget Functionalization
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrobenzoic acid
EthoxylationC₂H₅Br, K₂CO₃, DMF3-Ethoxy substitution

Q. How can the purity of this compound be assessed using spectroscopic techniques?

  • NMR : Confirm substitution patterns (e.g., ethoxy proton signals at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂).
  • FT-IR : Detect nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹ O-H stretch) groups.
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify impurities (<1% threshold) .

Q. What safety precautions are necessary when handling nitro-substituted benzoic acids in the laboratory?

  • Hazards : Nitro groups confer toxicity (H302, H315, H319) and potential respiratory irritation (H335) .
  • Protocols :
  • Use fume hoods to avoid dust inhalation.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in ventilated, dry areas away from oxidizers .

Advanced Research Questions

Q. How can SHELX programs be utilized for refining the crystal structure of this compound?

  • Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å) to resolve nitro and ethoxy groups.
  • Refinement in SHELXL :
  • Use L.S. commands for least-squares refinement.
  • Apply AFIX constraints for rigid groups (e.g., ethoxy methyl).
  • Validate with HKLF 4 for twinning detection .
    • Validation Tools : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces for steric clashes .

Q. What strategies resolve discrepancies in crystallographic data during structural refinement of nitro-aromatic compounds?

  • Twinning Analysis : Use TWIN and BASF commands in SHELXL to model twinning ratios if intensity statistics (e.g., Rint) exceed 10% .
  • Disorder Modeling : Split nitro or ethoxy groups into multiple positions with PART and FREE commands.
  • DFT Validation : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in substitution reactions?

  • Mechanistic Impact : The nitro group meta-directs electrophilic attacks, reducing carboxylate reactivity.
  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with nucleophiles (e.g., thiols or amines).
  • Computational Insights : DFT calculations (B3LYP/6-311+G**) show lowered LUMO energy at the nitro group, favoring reduction over carboxylate substitution .

Methodological Considerations

  • Contradictions in Data : Conflicting crystallographic results may arise from poor crystal quality or unresolved disorder. Always cross-validate with spectroscopic data .
  • Reaction Design : Prioritize protecting-group strategies (e.g., methyl esters) to prevent decarboxylation during nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.